molecular formula C12H16N2 B2948601 2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane CAS No. 1824314-75-1

2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane

Cat. No.: B2948601
CAS No.: 1824314-75-1
M. Wt: 188.274
InChI Key: AIKSNFVEXKPINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane is a spirocyclic compound featuring a central bicyclic core with two nitrogen atoms at positions 2 and 6. The 4-methylphenyl substituent at position 2 introduces steric and electronic effects that modulate its pharmacological and physicochemical properties. This scaffold is widely explored in medicinal chemistry as a bioisostere for piperazine or morpholine rings, aiming to improve drug-like properties such as solubility, metabolic stability, and target affinity .

Synthesis: The compound can be synthesized via multi-step routes involving cyclization and functionalization. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate) are often used as precursors, followed by deprotection and coupling with aryl halides (e.g., 4-methylphenyl bromide) under Buchwald-Hartwig amination conditions .

Applications: Derivatives of 2,6-diazaspiro[3.3]heptane are studied in oncology (e.g., PARP inhibitors) and neuroscience (e.g., dopamine D3 receptor ligands) due to their ability to fine-tune drug-receptor interactions .

Properties

IUPAC Name

2-(4-methylphenyl)-2,6-diazaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-10-2-4-11(5-3-10)14-8-12(9-14)6-13-7-12/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKSNFVEXKPINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3(C2)CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane typically involves the construction of the spirocyclic scaffold through cycloaddition reactions. One common method is the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane involves its interaction with biological targets, often mimicking the activity of piperidine-containing compounds. The spirocyclic structure imparts rigidity, which can enhance binding affinity and selectivity for specific molecular targets . The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs and Substituent Effects

The pharmacological profile of 2,6-diazaspiro[3.3]heptane derivatives is highly sensitive to substituent variations. Key analogs include:

Compound Substituent(s) Key Features Reference
2-(4-Methylphenyl) derivative 4-Methylphenyl at position 2 Balanced lipophilicity (logD ~2.2); moderate solubility (~100 µM)
2-(4-Fluorophenyl) derivative 4-Fluorophenyl at position 2 Enhanced metabolic stability due to fluorine’s electron-withdrawing effects
2-(4-Trifluoromethylpyridin-2-yl) Trifluoromethylpyridine High potency (PARP-1 IC50 = 3.9 nM) but reduced solubility (~20 µM)
2,6-Bis(diphenylmethyl) derivative Diphenylmethyl groups High steric bulk; used in coordination chemistry as rigid ligands
2-Methyl derivative Methyl group at position 2 Lower logD (~1.1); dihydrochloride salt improves aqueous solubility

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) improve metabolic stability but may reduce solubility due to increased hydrophobicity .
  • Aromatic substituents (e.g., pyridine, phenyl) enhance target affinity but require optimization of logD to avoid off-target effects .

Pharmacological Activity

PARP-1 Inhibition
  • Compound 14 (2,6-diazaspiro[3.3]heptane core) : Exhibits superior PARP-1 inhibition (IC50 = 3.9 nM) compared to AZD2461, a clinical PARP inhibitor, due to optimal spatial positioning of the carboxamide group .
  • 4-Methylphenyl analog : Moderate activity (IC50 ~10 nM) but improved solubility (148 µM) compared to trifluoromethylpyridine derivatives .
Dopamine D3 Receptor Binding
  • Homopiperazine vs. Diazaspiroheptane : Replacing homopiperazine with 2,6-diazaspiro[3.3]heptane in D3 ligands (e.g., 9j and 9k) improved solubility by 2–13-fold but reduced receptor affinity (Ki = 1093 nM vs. 20 nM for homopiperazine analogs) .

Physicochemical Properties

Property 2-(4-Methylphenyl) Derivative 2-(Trifluoromethylpyridin-2-yl) Derivative Piperazine Analog (Control)
logD ~2.2 ~3.5 ~2.8
Aqueous Solubility 148 µM 20 µM 50 µM
HLM Stability Moderate High Low

Trends :

  • The 2,6-diazaspiro[3.3]heptane core reduces logD by 0.3–0.5 units compared to piperazine, enhancing membrane permeability and reducing hERG channel liability .
  • Methyl or fluorophenyl substituents further optimize solubility without sacrificing potency .

Biological Activity

2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the diazaspiro[3.3]heptane family, characterized by a spirocyclic structure that imparts rigidity and enhances binding affinity to various biological targets. The introduction of the 4-methylphenyl substituent is believed to influence its lipophilicity and overall biological interactions, making it a candidate for further research in drug development.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for enhanced binding, often mimicking the action of piperidine-containing compounds. The sulfonyl or tosyl groups present in some derivatives can facilitate hydrogen bonding and electrostatic interactions, further modulating biological activity .

Antimicrobial Activity

Research indicates that compounds within the diazaspiro[3.3]heptane class exhibit significant antimicrobial properties . For instance, studies have shown that this compound can effectively inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents .

Cancer Research Applications

In cancer research, this compound has been investigated for its potential to inhibit protein-protein interactions critical in disease pathways. Notably, it has shown promise in inhibiting interactions between menin and MLL fusion proteins implicated in various cancers . This mechanism highlights its potential as a therapeutic agent in oncology.

Neurological Disorders

The compound's interaction with sigma receptors (σ1 and σ2) has also been explored for potential applications in treating neurological disorders. Ligands targeting these receptors have been associated with effects on neurodegenerative diseases such as Alzheimer's . The affinity of this compound for these receptors suggests it could play a role in developing drugs aimed at such conditions.

Study 1: Antimicrobial Efficacy

A study conducted on various diazaspiro compounds demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, revealing promising results:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound1632
Control (Standard Antibiotic)816

This data supports the compound's potential as a lead for developing new antimicrobial agents .

Study 2: Cancer Therapeutics

In another study focusing on cancer therapeutics, researchers evaluated the efficacy of this compound in inhibiting cell proliferation in MLL-rearranged leukemia cells. The results indicated a dose-dependent inhibition of cell growth:

Concentration (µM)Cell Viability (%)
0100
185
560
1030

These findings suggest that the compound may serve as a foundation for developing new treatments targeting specific cancer pathways .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assignments rely on characteristic signals for spirocyclic protons (e.g., δ 3.36–4.31 ppm for diazaspiro protons) and tert-butyl groups (δ 1.02–1.42 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for 4d: Calc. 431.1566, Found 431.1569) .
  • Melting Point : Used to assess purity (e.g., 102–104°C for 4d) .

Advanced Application : X-ray crystallography resolves absolute configurations, particularly for chiral derivatives .

How do reaction conditions influence the regioselectivity of spirocyclic ring formation?

Advanced Research Focus
Regioselectivity is governed by:

  • Acid/Base Catalysis : Acidic conditions favor protonation of intermediates, directing cyclization pathways .
  • Temperature : Elevated temperatures (e.g., 60°C) accelerate ring closure but may promote side reactions like epimerization .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-methylphenyl) stabilize transition states via resonance, enhancing spirocyclization efficiency .

Case Study : In the synthesis of 4o (), the 4-fluorophenyl group directs cyclization via π-stacking interactions, achieving >90% regioselectivity .

How should researchers address discrepancies in reported spectral data for diazaspiro compounds?

Data Contradiction Analysis
Discrepancies in NMR or HRMS data may arise from:

  • Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl3 vs. DMSO-d6) .
  • Impurities : Trace solvents or byproducts (e.g., residual THF) alter peak integrations.
  • Resolution Limits : Low-field NMR instruments (e.g., 400 MHz vs. 600 MHz) may fail to resolve overlapping signals.

Q. Mitigation Strategies :

  • Cross-validate data with multiple techniques (e.g., 2D NMR, LC-MS).
  • Compare with structurally analogous compounds (e.g., tert-butyl-protected derivatives in ) .

What are the emerging applications of 2,6-diazaspiro[3.3]heptane derivatives in medicinal chemistry?

Q. Advanced Research Focus

  • Kinase Inhibition : Derivatives with 4-methylphenyl groups show potential as kinase inhibitors due to their rigid, three-dimensional scaffolds .
  • Prodrug Design : The spirocyclic core enhances metabolic stability, as seen in cancer therapeutics (e.g., EP4374877A2) .

Q. Methodological Insight :

  • SAR Studies : Modifying the aryl substituent (e.g., fluorophenyl vs. naphthyl) tunes binding affinity .
  • In Silico Modeling : Docking studies predict interactions with target proteins (e.g., ATP-binding pockets) .

What safety protocols are recommended for handling 2,6-diazaspiro[3.3]heptane intermediates?

Q. Basic Research Focus

  • Storage : Under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation .
  • PPE : Gloves and goggles are mandatory; avoid inhalation of fine powders .
  • Spill Management : Neutralize with sand or vermiculite; avoid water due to potential exothermic reactions .

Q. Advanced Consideration :

  • Waste Disposal : Hydrolyze reactive intermediates (e.g., LiAlH4 residues) with isopropanol before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.